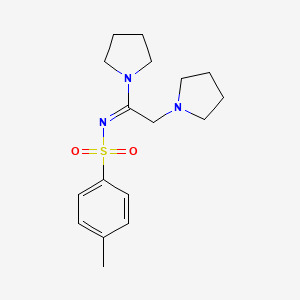
1-(3-chlorobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives exhibit a wide range of biological activities and have been the subject of extensive synthetic efforts to explore their potential in various applications. The compound "1-(3-chlorobenzoyl)-4-(3-chloro-4-methylphenyl)piperazine" falls within this category, suggesting its relevance in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions that include the formation of the piperazine ring followed by functionalization at specific positions on the ring. For example, Romagnoli et al. (2008) described the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, highlighting the influence of substituents on the piperazine ring on biological activity (Romagnoli et al., 2008). Additionally, Chuan-min (2014) detailed the synthesis of a key intermediate of cetirizine hydrochloride from 4-chlorobenzophenone, demonstrating the versatility of piperazine synthesis methods (Chuan-min, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including halogenated benzoyl and methylphenyl substituents, is crucial for their biological activity. Mahesha et al. (2019) studied closely related piperazine derivatives, finding that subtle differences in substituents could significantly affect intermolecular interactions and, by extension, molecular conformation and activity (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, primarily due to their nucleophilic nature. This reactivity allows for the introduction of diverse substituents, which can tailor the compounds' chemical properties for specific applications. For instance, Wujec and Typek (2023) reported the synthesis of a novel triazole-thione piperazine derivative, showcasing the chemical versatility of piperazine compounds (Wujec & Typek, 2023).
Propriétés
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-13-5-6-16(12-17(13)20)21-7-9-22(10-8-21)18(23)14-3-2-4-15(19)11-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNPSSERMAFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)
methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)


